1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine
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Overview
Description
1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine is a compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine typically involves the following steps:
Formation of the Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Substitution Reactions: Methyl groups are introduced to the pyrazole rings through alkylation reactions using methyl halides in the presence of a base.
Coupling of Pyrazole Rings: The two pyrazole rings are coupled through a methylene bridge, which can be achieved by reacting one of the pyrazole rings with formaldehyde and then coupling it with the second pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of pyrazole N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines.
Substitution: Halogenation reactions using halogens or halogenating agents can introduce halogen atoms into the pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), halogenating agents (N-bromosuccinimide).
Major Products Formed
Oxidation: Pyrazole N-oxides.
Reduction: Corresponding amines.
Substitution: Halogenated pyrazoles.
Scientific Research Applications
1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in disease pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can bind to the active sites of enzymes, inhibiting their activity. This is particularly relevant in the inhibition of kinases, which play a crucial role in cell signaling and cancer progression.
Molecular Pathways: By inhibiting specific enzymes, the compound can modulate various molecular pathways, leading to therapeutic effects such as reduced inflammation or tumor growth.
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethylpyrazole: A simpler pyrazole derivative with similar structural features but lacking the methylene bridge and additional pyrazole ring.
Isoxazole, 3-[[[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]thio]-4,5-dihydro-5,5-dimethyl-: A compound with a similar pyrazole core but different substituents and functional groups.
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: A more complex compound with additional nitro groups and a triazole ring.
Uniqueness
1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine is unique due to its dual pyrazole structure, which provides distinct chemical and biological properties
Properties
Molecular Formula |
C11H18ClN5 |
---|---|
Molecular Weight |
255.75 g/mol |
IUPAC Name |
N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-(1-methylpyrazol-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H17N5.ClH/c1-9-6-13-16(3)11(9)8-12-7-10-4-5-15(2)14-10;/h4-6,12H,7-8H2,1-3H3;1H |
InChI Key |
DJIJEMJITRYXJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)CNCC2=NN(C=C2)C.Cl |
Origin of Product |
United States |
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